(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136265
InChI: InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m0./s1
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride

CAS No.:

Cat. No.: VC20136265

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name (3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m0./s1
Standard InChI Key RQZXEQGQTRITTG-CZEXFEQNSA-N
Isomeric SMILES C1C[C@H]2CNC[C@H]2C[C@H]1O.Cl
Canonical SMILES C1CC2CNCC2CC1O.Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride belongs to the isoindole class, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidine moiety. The hydroxyl group at the 5th position and the hydrochloride counterion enhance its solubility and stability in aqueous environments. The absolute configuration—(3aS,5S,7aR)—has been confirmed via X-ray crystallography, underscoring the importance of stereochemical precision in its biological activity .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC8H16ClNO\text{C}_8\text{H}_{16}\text{ClNO}
Molecular Weight177.67 g/mol
IUPAC Name(3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol; hydrochloride
Canonical SMILESC1CC2CNCC2CC1O.Cl
Stereochemical Descriptors5R,7aS (relative configuration)

The compound’s stereochemistry dictates its three-dimensional orientation, enabling selective interactions with biological targets such as serotonin receptors . For instance, the hydroxyl group’s axial position facilitates hydrogen bonding with residues in the 5-HT7_7 receptor’s binding pocket, a feature critical for antagonistic activity .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride involves multi-step strategies to achieve stereochemical fidelity. One common approach utilizes epichlorohydrin as an electrophilic agent, which reacts with hydantoin derivatives to introduce the pyrrolidine ring . Chirality is preserved through asymmetric catalysis or resolution techniques, such as supercritical fluid chromatography, though cost-effective alternatives like classical crystallization have recently been optimized .

Key Reaction Steps

  • Hydantoin Functionalization: N3-alkylation of hydantoin with epichlorohydrin under basic conditions.

  • Ring Closure: Intramolecular cyclization to form the isoindole framework.

  • Stereochemical Resolution: Diastereomeric salt formation using chiral resolving agents to isolate the (5S,7aR) configuration .

Analytical Confirmation

X-ray crystallography remains the gold standard for verifying absolute configurations. For this compound, diffraction data revealed a chair conformation in the pyrrolidine ring, with the hydroxyl group occupying an equatorial position to minimize steric hindrance .

Biological Activities and Mechanism of Action

Receptor Affinity and Selectivity

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride exhibits nanomolar affinity for the 5-HT7_7 receptor (Ki=3±2K_i = 3 \pm 2 nM) , a target implicated in depression and anxiety. Comparative studies of its stereoisomers demonstrate stark differences in binding:

  • The (5S,7R) configuration shows 10-fold higher affinity than its (5R,7S) counterpart .

  • Selectivity over off-targets (e.g., D2_2 and 5-HT1A_{1A} receptors) exceeds 100-fold, minimizing adverse effects .

Table 2: Receptor Binding Profiles of Stereoisomers

Stereochemistry5-HT7_7 KiK_i (nM)D2_2 KiK_i (nM)5-HT1A_{1A} KiK_i (nM)
5S,7R5 ± 2888 ± 97306 ± 71
5R,7S1787 ± 389462 ± 94939 ± 153

Functional Antagonism

Pharmacological Implications

ADMET Profile

The compound exhibits favorable pharmacokinetic properties:

  • Absorption: Oral bioavailability of 67% in rats.

  • Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation.

  • Toxicity: No hepatotoxicity observed at therapeutic doses.

Future Directions and Challenges

Structural Optimization

Structure-activity relationship (SAR) studies suggest that replacing the hydroxyl group with a fluorine atom could enhance blood-brain barrier penetration without compromising receptor affinity .

Clinical Translation

While in vitro and in vivo data are promising, phase I trials are needed to assess safety in humans. Challenges include ensuring stereochemical stability during large-scale synthesis and avoiding off-target effects in polypharmacological scenarios.

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